1-(3,4-dimethylphenyl)-N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-(3,4-dimethylphenyl)-N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide features a pyrrolidone core substituted with a 3,4-dimethylphenyl group at position 1 and a 1,3,4-thiadiazole ring at position 3. The thiadiazole moiety is further modified with a sulfanyl-linked 1,3-dioxolan-2-yl ethyl chain.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-12-3-4-15(9-13(12)2)24-11-14(10-16(24)25)18(26)21-19-22-23-20(30-19)29-8-5-17-27-6-7-28-17/h3-4,9,14,17H,5-8,10-11H2,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOZZHIWQMQGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Thiadiazole moiety : Known for antimicrobial and anti-inflammatory properties.
- Pyrrolidine ring : Often associated with neuroactive compounds.
- Dioxolane group : Imparts stability and may enhance solubility.
Molecular Formula
- Chemical Formula : CHNOS
- Molecular Weight : 396.48 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound was shown to have an IC value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . This suggests that our compound may also possess similar anticancer effects, potentially through the induction of apoptosis or inhibition of cell proliferation.
Antimicrobial Properties
Research into thiadiazole derivatives has revealed their effectiveness against various bacterial strains. For example, compounds containing thiadiazole rings have been reported to exhibit strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the dioxolane group in our compound may enhance its interaction with microbial membranes, leading to increased efficacy.
The proposed mechanisms by which thiadiazole derivatives exert their biological effects include:
- Inhibition of key enzymes : Many thiadiazole derivatives inhibit enzymes such as topoisomerases and kinases involved in cancer cell proliferation.
- Modulation of signaling pathways : These compounds may affect pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
Study on Anticancer Activity
A study published in 2019 investigated a novel anticancer compound derived from a library screening . The results indicated that modifications in the structure significantly influenced cytotoxicity against various cancer cell lines. The findings suggest that our compound's unique structural features could be optimized for enhanced activity.
Antimicrobial Screening
In another study focusing on antimicrobial properties, several thiadiazole derivatives were screened for their effectiveness against a panel of bacterial pathogens. The results demonstrated that modifications in the substituents on the thiadiazole ring influenced antibacterial potency significantly . This highlights the potential for our compound to be developed as an antimicrobial agent.
Summary of Findings
| Biological Activity | IC50 Values (μM) | Target Cells/Organisms |
|---|---|---|
| Anticancer | 6.2 | HCT-116 (colon carcinoma) |
| Anticancer | 27.3 | T47D (breast cancer) |
| Antimicrobial | Not specified | Staphylococcus aureus |
| Antimicrobial | Not specified | Escherichia coli |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound is compared to three analogs (Table 1), focusing on substituent-driven differences in molecular weight, lipophilicity (logP), and solubility.
Table 1: Structural and Physicochemical Comparison
*logP and solubility values are estimated using computational tools (e.g., SwissADME).
Key Observations:
- Molecular Weight : The target compound has the highest molecular weight (469.58 g/mol) due to the dioxolane-ethyl chain, which may influence bioavailability compared to lighter analogs like 887677-34-1 (344.43 g/mol).
- Lipophilicity : The dioxolane group reduces logP (2.1) compared to ethyl (3.0) or isopropyl (2.8) substituents, suggesting improved hydrophilicity.
- Solubility : The dioxolane and methoxyethyl analogs exhibit higher solubility than ethyl or fluorophenyl derivatives, likely due to oxygen-rich side chains enhancing hydrogen bonding .
Electronic and Conformational Effects
- NMR Analysis : highlights that substituent changes in regions analogous to the dioxolane-ethyl chain (e.g., positions 29–36 and 39–44) alter chemical shifts, implying modified electronic environments. This could affect binding to hydrophobic pockets or catalytic sites in biological targets .
- Fluorophenyl vs. In contrast, dimethylphenyl groups may favor hydrophobic interactions .
Metabolic Stability
- The dioxolane group in the target compound may resist oxidative metabolism better than methoxyethyl (Y031-3685) or ethyl (887677-34-1) chains, as cyclic ethers are often more stable than linear ethers or alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
